

Application Notes and Protocols for Codlemone Electroantennography (EAG)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds. This method records the summated electrical potential changes from the entire antenna, providing a sensitive and rapid bioassay for screening odorants that elicit a response from insect olfactory receptor neurons.

Codlemone, the primary component of the sex pheromone of the codling moth, Cydia pomonella, is a critical semiochemical for mate finding. Understanding the antennal response to codlemone is essential for developing effective pest management strategies, such as mating disruption and attract-and-kill techniques, as well as for fundamental research in chemical ecology and neurophysiology. These application notes provide a comprehensive overview and detailed protocols for conducting EAG experiments with codlemone for beginners.

Core Principles of Insect Olfaction

Insects detect volatile chemical cues like pheromones through olfactory receptor neurons (ORNs) located within specialized hair-like structures called sensilla on their antennae.[1][2] Odorant molecules enter the sensilla through pores and are transported across the aqueous sensillar lymph by odorant-binding proteins (OBPs).[2] These OBPs deliver the odorant to olfactory receptors (ORs) on the dendritic membrane of ORNs. The binding of an odorant to its specific OR can trigger the opening of an ion channel, leading to a change in the membrane



potential of the neuron. This can occur through a rapid ionotropic pathway, where the OR complex itself forms an ion channel, or a slower metabotropic pathway involving G-protein-coupled cascades.[3][4] The sum of these potential changes across many responding neurons is what is recorded as the EAG signal.

Data Presentation

Quantitative data from EAG experiments are crucial for determining the sensitivity of an insect's olfactory system to a particular compound. The following table summarizes dose-response data for Cydia pomonella to **codlemone**. The data presented is estimated from graphical representations in existing literature due to the absence of raw numerical data in the cited sources.

Concentration of Codlemone (µg on filter paper)	Mean EAG Response (-mV) (Estimated)	Standard Deviation (±) (Estimated)	Normalized Response (%)
0.001	0.2	0.05	11.8
0.01	0.5	0.1	29.4
0.1	1.1	0.2	64.7
1	1.7	0.3	100.0
10	1.6	0.25	94.1
Solvent Control (Hexane)	0.05	0.02	2.9
Standard (e.g., 1- octen-3-ol)	1.3	0.2	76.5

Note: Data are estimated from the dose-response curves presented in scientific literature for illustrative purposes.[5] The normalized response is calculated relative to the strongest mean response observed (at $1 \mu g$).

Experimental Protocols

This section provides detailed methodologies for performing **Codlemone** EAG experiments.



Protocol 1: Preparation of Codlemone Solutions and Stimulus Cartridges

Materials:

- Codlemone ((E,E)-8,10-dodecadien-1-ol), high purity
- Hexane (or other suitable solvent)
- Micropipettes and sterile tips
- Vortex mixer
- Filter paper (e.g., Whatman No. 1)
- · Pasteur pipettes
- Forceps

Procedure:

- Prepare Stock Solution: Prepare a stock solution of codlemone in hexane at a concentration of 1 mg/mL.
- Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations for dose-response testing (e.g., 10⁻⁵, 10⁻⁴, 10⁻³, 10⁻², 10⁻¹ mg/mL).
- Prepare Stimulus Cartridges:
 - Cut small, uniform strips of filter paper.
 - Using forceps, insert one filter paper strip into the narrow end of a clean Pasteur pipette.
 - \circ Apply 10 µL of a specific **codlemone** dilution onto the filter paper.
 - Allow the solvent to evaporate for approximately 30-60 seconds, leaving the codlemone on the paper.



- · Prepare Control and Standard:
 - Control: Prepare a pipette with filter paper treated only with 10 μL of the solvent (hexane).
 - Standard: Prepare a pipette with a known general odorant (e.g., 1-octen-3-ol) at a standard concentration to monitor the antenna's viability over time.

Protocol 2: Insect and Antenna Preparation

Materials:

- Adult male codling moths (Cydia pomonella), 2-5 days old
- Dissecting microscope
- Fine scissors or a sharp blade
- Micromanipulators
- · EAG probe with electrode holders
- · Glass capillary electrodes
- Electrode puller
- Insect saline solution (e.g., Ringer's solution)
- · Conductive gel
- Faraday cage

Procedure:

- Electrode Preparation:
 - Pull glass capillaries to a fine tip using an electrode puller.
 - Fill the pulled electrodes with the insect saline solution.



- Insert a silver wire (Ag/AgCl) into the back of each glass electrode to establish an
 electrical connection.
- Insect Immobilization: Anesthetize a male codling moth by chilling it on ice for a few minutes.
- Antenna Excision: Under a dissecting microscope, carefully excise one antenna at its base using fine scissors.
- Antenna Mounting:
 - Immediately place the excised antenna onto the EAG probe's electrode holder.
 - Place the basal end of the antenna in contact with the reference electrode.
 - Place the distal tip of the antenna in contact with the recording electrode.
 - Apply a small amount of conductive gel to both contact points to ensure a good electrical connection.[6]

Protocol 3: EAG Recording and Data Acquisition

Materials:

- EAG system (amplifier, data acquisition unit, software)
- Air delivery system with charcoal-filtered and humidified air
- · Stimulus controller

Procedure:

- Setup: Place the mounted antenna preparation inside the Faraday cage to minimize electrical interference. Position the outlet of the air delivery system to provide a continuous, gentle stream of purified and humidified air over the antenna.
- Stimulus Delivery:
 - Insert the tip of the stimulus pipette (from Protocol 1) into a hole in the main air delivery tube, close to the antenna.



 Use an air stimulus controller to deliver a precise puff of air (e.g., 0.5 seconds) through the pipette, carrying the **codlemone** to the antenna.

Recording:

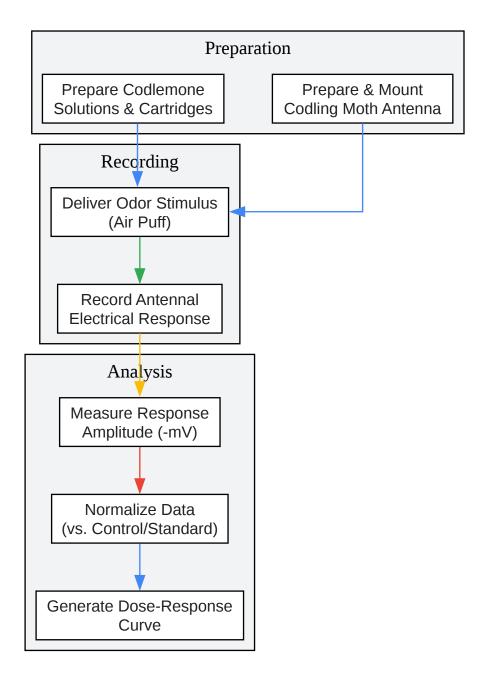
- Use the data acquisition software to record the voltage changes from the antenna in response to each stimulus puff. The response is typically a negative deflection in the baseline voltage.
- Maintain a constant interval between stimuli (e.g., 30-60 seconds) to allow the antenna to recover.
- Present the stimuli in a randomized order, starting with the lowest concentration, and include the solvent control and standard periodically (e.g., after every 5 test stimuli).

• Data Analysis:

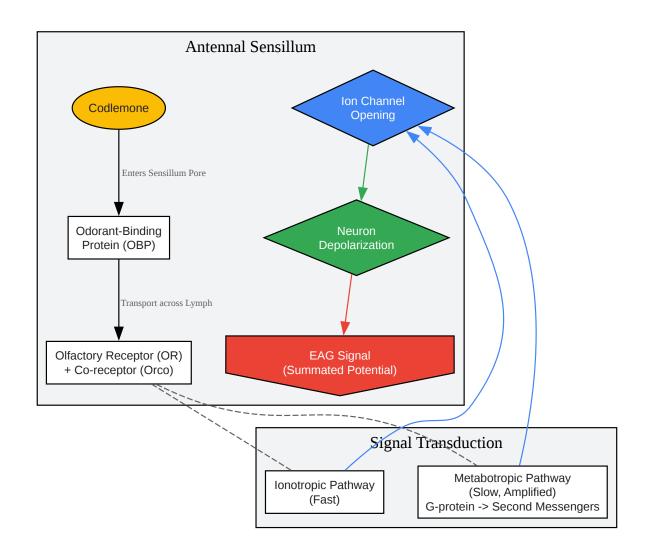
- Measure the amplitude of the EAG response in millivolts (-mV) from the baseline to the peak of the negative deflection.
- Normalization: Subtract the average response to the solvent control from the response to
 each **codlemone** stimulus to correct for any mechanical stimulation from the air puff. To
 compare responses across different preparations, the responses can be normalized
 relative to the response to the standard odorant or the maximum response obtained.

Visualizations









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